

Green Synthesis of Iron Oxide Nanoparticles Using Ferric Nitrate: Applications and Protocols

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Compound of Interest		
Compound Name:	Ferric nitrate	
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This document provides detailed application notes and protocols for the environmentally friendly synthesis of iron oxide nanoparticles (IONPs) using **ferric nitrate** as a precursor and various plant extracts as reducing and capping agents. This green chemistry approach offers a cost-effective, scalable, and non-toxic alternative to conventional physicochemical methods. The synthesized IONPs exhibit significant potential in various biomedical applications, including antimicrobial, antioxidant, and anticancer therapies.

Introduction

The burgeoning field of nanotechnology has introduced iron oxide nanoparticles as versatile materials with extensive applications in biomedicine and environmental remediation.[1] The "green" synthesis route, employing biological entities like plant extracts, has gained prominence due to its eco-friendly nature.[1][2] Phytochemicals such as polyphenols, flavonoids, and alkaloids present in plant extracts act as natural reducing and stabilizing agents, facilitating the conversion of **ferric nitrate** to iron oxide nanoparticles.[1] This methodology circumvents the need for hazardous chemicals and harsh reaction conditions typically associated with traditional synthesis methods.[2]

Experimental ProtocolsPreparation of Plant Extracts

Methodological & Application





This protocol outlines a general procedure for preparing aqueous plant extracts for the synthesis of IONPs.

Materials:

- Fresh plant leaves (e.g., Onion peel, Green tea, Funaria hygrometrica)
- Deionized water
- Beakers
- Heating mantle/hot plate
- Stirrer
- Filter paper (Whatman No. 1)
- Centrifuge

Procedure:

- Thoroughly wash the fresh plant material with deionized water to remove any dust and impurities.
- Air-dry the plant material in the shade to remove excess moisture.
- Weigh a specific amount of the dried plant material (e.g., 10-60 g) and cut it into small pieces.[3]
- Transfer the plant material to a beaker containing a known volume of deionized water (e.g., 250-600 mL).[3]
- Boil the mixture for a specified duration (e.g., 20 minutes to 2.5 hours) with continuous stirring.[3]
- Allow the extract to cool to room temperature.
- Filter the cooled extract using Whatman No. 1 filter paper to separate the solid residue.



- For further purification, centrifuge the filtrate at a specified speed (e.g., 6000 rpm) for a set time (e.g., 10 minutes) to pellet any remaining fine particles.[4]
- Collect the supernatant, which serves as the plant extract for nanoparticle synthesis. Store the extract at 4°C for future use.

Green Synthesis of Iron Oxide Nanoparticles using Ferric Nitrate

This protocol details the synthesis of IONPs using a plant extract and **ferric nitrate** nonahydrate.

Materials:

- Ferric nitrate nonahydrate (Fe(NO₃)₃.9H₂O)
- Prepared plant extract
- · Deionized water
- Beakers
- Magnetic stirrer with heating capability
- Ammonia solution (NH₃OH) (optional, for pH adjustment and precipitation)[5]
- Centrifuge
- Ethanol
- Drying oven/furnace

Procedure:

 Prepare a ferric nitrate solution of a specific molarity (e.g., 0.5 M) by dissolving the required amount of Fe(NO₃)₃⋅9H₂O in deionized water.[5]



- In a beaker, mix the plant extract and the ferric nitrate solution in a specific volume ratio (e.g., 1:2 v/v).[5]
- Place the beaker on a magnetic stirrer and heat the mixture to a specific temperature (e.g., 60-70°C) with continuous stirring for a designated period (e.g., 1-2 hours).[3][5]
- Observe the color change of the solution, which indicates the formation of iron oxide nanoparticles. The color may change from light brown to dark brown or black.[5]
- (Optional) To facilitate precipitation, add a few drops of ammonia solution to the mixture while stirring.[5]
- After the reaction is complete, cool the solution to room temperature.
- Separate the synthesized IONPs from the solution by centrifugation (e.g., 5500 rpm for 15 minutes).
- Discard the supernatant and wash the nanoparticle pellet multiple times with deionized water and ethanol to remove any unreacted precursors and residual plant extract.
- Dry the washed IONPs in an oven at a specific temperature (e.g., 90°C) overnight.
- For further crystallization and removal of volatile impurities, the dried powder can be calcined
 in a muffle furnace at a higher temperature (e.g., 250°C).[5]

Characterization of Synthesized Nanoparticles

The synthesized IONPs can be characterized using various analytical techniques to determine their physicochemical properties.



Characterization Technique	Parameter Measured	Typical Observations
UV-Visible Spectroscopy	Surface Plasmon Resonance (SPR)	An absorbance peak in the range of 200-300 nm confirms the formation of IONPs.[7]
Fourier-Transform Infrared Spectroscopy (FTIR)	Functional groups	Presence of peaks corresponding to Fe-O bonds, as well as functional groups from the plant extract (e.g., - OH, -C=O) on the nanoparticle surface, indicating capping.
X-ray Diffraction (XRD)	Crystalline structure and size	Diffraction peaks corresponding to the crystal planes of iron oxide (e.g., hematite, magnetite), confirming the crystalline nature. The average crystallite size can be calculated using the Scherrer equation.[7]
Scanning Electron Microscopy (SEM)	Morphology and size	Provides information on the shape (e.g., spherical, hexagonal) and size distribution of the nanoparticles.[7]
Transmission Electron Microscopy (TEM)	Morphology, size, and crystallinity	Offers higher resolution imaging of the nanoparticle shape, size, and agglomeration state. Selected area electron diffraction (SAED) patterns can confirm the crystalline structure.
Energy-Dispersive X-ray Spectroscopy (EDX)	Elemental composition	Confirms the presence of iron (Fe) and oxygen (O) as the



primary elemental components of the nanoparticles.

Applications and Protocols Antimicrobial Activity

Green synthesized IONPs have demonstrated significant antimicrobial activity against a range of pathogenic bacteria.[5][7]

Protocol: Agar Well Diffusion Assay

- Prepare Mueller-Hinton agar (MHA) plates.
- Inoculate the MHA plates with a standardized suspension of the test bacterium (e.g., Escherichia coli, Staphylococcus aureus).
- Create wells of a specific diameter (e.g., 6 mm) in the agar plates using a sterile cork borer.
- Add a specific volume (e.g., 100 μL) of the synthesized IONP suspension at different concentrations into the wells.[7]
- Use a standard antibiotic as a positive control and the plant extract alone as a negative control.
- Incubate the plates at 37°C for 24 hours.
- Measure the diameter of the zone of inhibition (in mm) around each well.

Quantitative Data: Antimicrobial Activity



Plant Extract	Precursor	Bacterium	Concentrati on (µg/mL or ppm)	Zone of Inhibition (mm)	Reference
Solanum nigrum	Ferric Chloride	Klebsiella pneumoniae	100 μL	24	[7]
Solanum nigrum	Ferric Chloride	Escherichia coli	100 μL	20	[7]
Solanum nigrum	Ferric Chloride	Staphylococc us aureus	100 μL	18	[7]
Solanum nigrum	Ferric Chloride	Streptococcu s pyogenes	100 μL	16	[7]
Funaria hygrometrica	Ferric Nitrate	Salmonella typhi	-	15	[5]
Funaria hygrometrica	Ferric Nitrate	Escherichia coli	-	13	[5]
Cabbage leaves	-	Staphylococc us aureus	200 ppm	25	[8]
Moringa leaves	-	Escherichia coli	200 ppm	24	[8]

Antioxidant Activity

The antioxidant potential of green synthesized IONPs can be evaluated using various in vitro assays.

Protocol: DPPH Radical Scavenging Assay

- Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
- In a series of test tubes, mix different concentrations of the IONP suspension with the DPPH solution.
- Incubate the mixtures in the dark at room temperature for 30 minutes.



- Measure the absorbance of the solutions at 517 nm using a UV-Visible spectrophotometer.
- Use ascorbic acid as a standard antioxidant.
- Calculate the percentage of DPPH radical scavenging activity using the following formula: %
 Scavenging = [(Absorbance of Control Absorbance of Sample) / Absorbance of Control] x
 100

Quantitative Data: Antioxidant Activity

Plant Extract	Precursor	Assay	Concentrati on (µg/mL)	Scavenging Activity (%)	Reference
Banana	Ferric				
inflorescence	Chloride	DPPH	100	87	[9]
leaf	Hexahydrate				

Cytotoxicity and Anticancer Activity

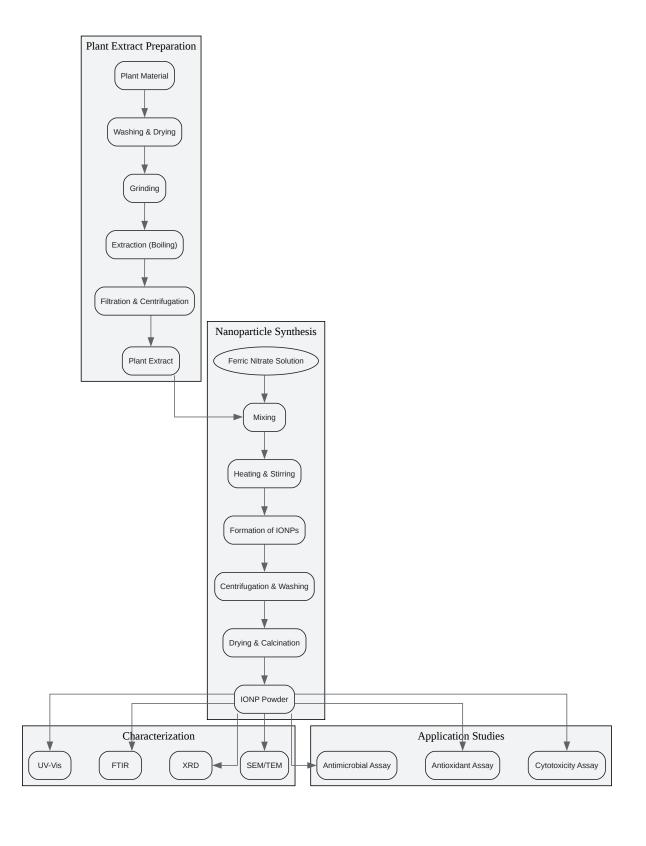
Green synthesized IONPs have shown promise as anticancer agents by inducing cytotoxicity in cancer cell lines.[1]

Protocol: MTT Assay for Cytotoxicity

- Seed cancer cells (e.g., HepG2, A549) in a 96-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of the IONP suspension for a specific duration (e.g., 24 hours).
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
- Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability relative to untreated control cells.



Visualizations Experimental Workflow

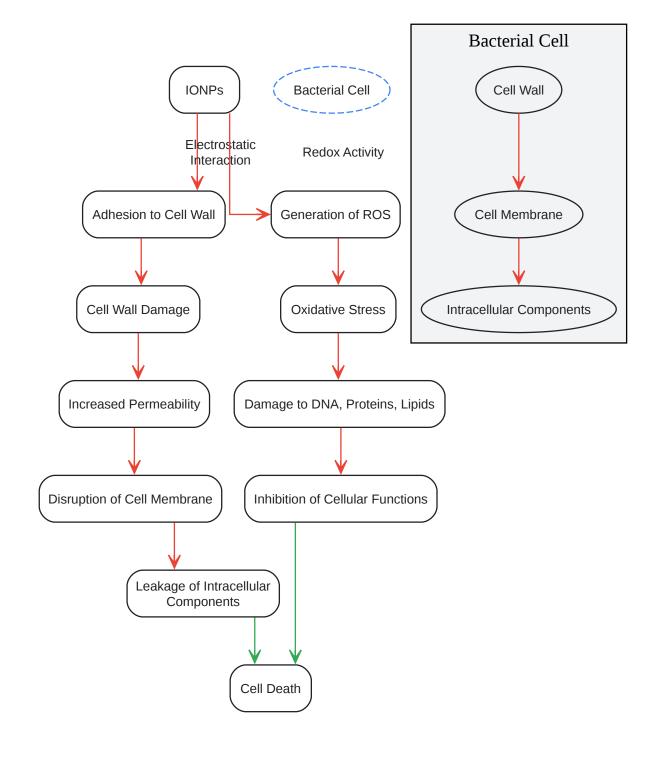




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Caption: Experimental workflow for the green synthesis and characterization of IONPs.

Proposed Mechanism of Antimicrobial Action





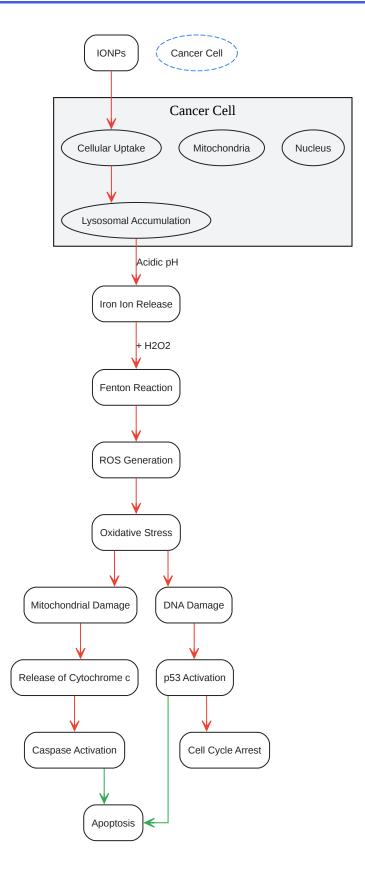


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Caption: Proposed antimicrobial mechanism of action of green synthesized IONPs.

Plausible Signaling Pathway for Cytotoxicity in Cancer Cells





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Caption: Plausible signaling pathway for IONP-induced cytotoxicity in cancer cells.



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